molecular formula C7H9NO4 B1380803 2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid CAS No. 1216071-12-3

2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid

Cat. No. B1380803
CAS RN: 1216071-12-3
M. Wt: 171.15 g/mol
InChI Key: DESNHERLOOJPNP-UHFFFAOYSA-N
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Description

“2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid” is a chemical compound with the CAS Number: 1216071-12-3. It has a molecular weight of 171.15 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid” is 1S/C7H9NO4/c1-5-2-8-6 (12-5)3-11-4-7 (9)10/h2H,3-4H2,1H3, (H,9,10) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Scientific Research Applications

Nanotechnology

The compound’s unique properties can be exploited in the field of nanotechnology, particularly in the creation of nanoscale sensors. These sensors could be designed to detect specific biological or chemical substances, with applications ranging from medical diagnostics to environmental monitoring.

Each of these fields offers a unique perspective on the applications of 2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid , reflecting the compound’s versatility and potential for contributing to advancements across various scientific disciplines. The compound’s molecular weight is 171.15 and it is typically available in powder form . It’s important to note that while these applications are promising, further research and development are necessary to fully realize the potential of this compound in these areas.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(5-methyl-1,3-oxazol-2-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-5-2-8-6(12-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESNHERLOOJPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid

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